Home > Products > Screening Compounds P26620 > Caramiphen edisylate
Caramiphen edisylate - 125-86-0

Caramiphen edisylate

Catalog Number: EVT-400407
CAS Number: 125-86-0
Molecular Formula: C38H60N2O10S2
Molecular Weight: 769 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Caramiphen edisylate is a synthetic compound primarily recognized for its role as a cholinergic antagonist. It is utilized in the treatment of Parkinson's disease and serves as a cough suppressant and nasal decongestant, particularly in combination with phenylpropanolamine for managing seasonal respiratory conditions. Its therapeutic applications extend to neuroprotection and as an antidote for organophosphate poisoning, highlighting its significance in both medical and pharmaceutical research .

Source

Caramiphen edisylate is derived from the esterification of 1-phenylcyclopentane-1-carboxylic acid with 2-(diethylamino)ethanol, followed by reaction with ethane-1,2-disulfonic acid. This compound is commercially available and can be sourced from various chemical suppliers.

Classification

In terms of chemical classification, caramiphen edisylate falls under the category of anticholinergic agents. It specifically acts as an M1 receptor antagonist, which influences cholinergic signaling pathways in the central nervous system.

Synthesis Analysis

Methods

The synthesis of caramiphen edisylate involves several key steps:

  1. Esterification: The initial step involves the esterification of 1-phenylcyclopentane-1-carboxylic acid with 2-(diethylamino)ethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester.
  2. Formation of Edisylate: The resulting ester undergoes a subsequent reaction with ethane-1,2-disulfonic acid to yield caramiphen edisylate.

Technical Details

The synthesis process demands careful control of reaction conditions to optimize yield and purity. Industrial production methods mirror these laboratory techniques but are scaled up to meet pharmaceutical standards, ensuring rigorous quality control throughout the process.

Molecular Structure Analysis

Structure

Caramiphen edisylate features a complex molecular structure characterized by various functional groups that contribute to its pharmacological properties. The molecular formula is C18H24N2O4S, and it has a molecular weight of approximately 364.46 g/mol.

Data

The structural analysis reveals key components:

  • Chiral centers: The presence of chiral centers in its structure may influence its biological activity.
  • Functional groups: The molecule contains sulfonic acid groups which enhance its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Caramiphen edisylate is involved in several chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert caramiphen edisylate into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups, allowing for the synthesis of various derivatives.

Common Reagents and Conditions

  • Oxidation agents: Potassium permanganate, chromium trioxide.
  • Reduction agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles for substitution: Sodium azide, potassium cyanide.
Mechanism of Action

Caramiphen edisylate functions primarily as an M1 receptor antagonist. By blocking these receptors, it inhibits cholinergic transmission, which can lead to reduced muscle spasms and decreased secretion of mucus in respiratory passages. This mechanism underlies its applications in treating respiratory conditions and its potential neuroprotective effects in Parkinson's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of sulfonic acid moieties.

Chemical Properties

  • Stability: Caramiphen edisylate is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity consistent with other anticholinergic compounds, particularly in biological systems where it interacts with neurotransmitter receptors .
Applications

Caramiphen edisylate has diverse scientific applications:

  • Medical Use: Employed in treating Parkinson's disease due to its cholinergic antagonistic properties.
  • Respiratory Treatment: Used as a cough suppressant and nasal decongestant.
  • Research Applications: Investigated for its neuroprotective effects and potential use in antidotal therapies for organophosphate poisoning .

Its anticholinergic properties also make it valuable in the development of new pharmaceuticals aimed at various neurological and respiratory disorders.

Chemical and Pharmacological Characterization of Caramiphen Edisylate

Structural Analysis and Synthesis Pathways

Caramiphen edisylate (chemical name: 2-(diethylamino)ethyl 1-phenylcyclopentanecarboxylate edisylate) is a synthetic compound with the molecular formula C₁₈H₂₇NO₂ • C₂H₆O₄S and a molecular weight of 289.419 g/mol for the free base [5]. The structure comprises a phenyl-substituted cyclopentane carboxylate core linked to a diethylaminoethyl ester group. The edisylate salt (ethane disulfonate) enhances water solubility and stability, facilitating pharmaceutical formulation [3].

The synthesis follows a multi-step pathway:

  • Cyclopentane Ring Formation: A Friedel-Crafts acylation attaches phenyl to cyclopentanone.
  • Esterification: The carboxyl group reacts with 2-diethylaminoethanol under acid catalysis.
  • Salt Formation: Free base caramiphen combines with ethane disulfonic acid [3] [9].

Table 1: Key Structural Properties of Caramiphen Edisylate

PropertyDescription
Molecular FormulaC₂₀H₃₃NO₆S
IUPAC Name2-(Diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate ethanedisulfonate
Core Pharmacophore1-Phenylcyclopentanecarboxylate with tertiary amine side chain
Salt FormerEthane disulfonic acid
StereochemistryRacemic mixture; chiral center at cyclopentane C1 position

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, Excretion

Absorption: Caramiphen edisylate exhibits moderate oral bioavailability (~40-50%) in mammals due to first-pass metabolism. Intravenous and intramuscular routes provide higher systemic exposure, with peak plasma concentrations occurring within 30 minutes post-administration [7].

Distribution: The drug readily crosses the blood-brain barrier (BBB), evidenced by its central effects against organophosphate-induced seizures. Its volume of distribution (Vd) in rats exceeds total body water, suggesting extensive tissue binding. Brain-to-plasma concentration ratios reach 2:1, attributed to moderate lipophilicity (logP ≈ 2.8) [3] [7].

Metabolism: Hepatic pathways dominate:

  • Hydrolysis: Esterases cleave the ester bond, yielding 1-phenylcyclopentanecarboxylic acid and diethylaminoethanol.
  • Oxidation: Cytochrome P450 (CYP2D6, CYP3A4) mediates N-dealkylation and hydroxylation [3] [9].The metabolite 1-phenylcyclopentanecarboxylic acid retains weak anticholinergic activity.

Excretion: Renal clearance accounts for 60-70% of elimination, primarily as metabolites. Biliary excretion contributes to fecal elimination. The elimination half-life (t₁/₂) is estimated at ~2.5 hours in rodents [7].

Table 2: Pharmacokinetic Parameters of Caramiphen Edisylate

ParameterValue (Estimated)Notes
Bioavailability40-50% (oral)Species-dependent; lower in humans
Plasma Protein Binding~65%Primarily albumin
Brain PenetrationHigh (Brain:Plasma = 2:1)Facilitated by moderate lipophilicity
Primary MetabolismHydrolysis + CYP OxidationMajor metabolites: desethyl derivatives & acid
Elimination RouteRenal (60-70%)Metabolites predominantly
Half-life (t₁/₂)~2.5 hoursBased on rodent models

Receptor Affinity Profiling: Muscarinic and NMDA Receptor Interactions

Caramiphen edisylate displays complex polypharmacology, primarily targeting cholinergic and glutamatergic systems:

Muscarinic Receptors:

  • M1 Selectivity: Binds M1 receptors with Kᵢ = 1.2 nM (vs. M2 Kᵢ = 31.2 nM), showing 26-fold M1/M2 selectivity [1] [3]. This preference is critical for central anticonvulsant effects.
  • Mechanism: Competitive antagonism demonstrated by rightward shifts in oxotremorine dose-response curves. Caramiphen is 50–100-fold less potent than atropine at equimolar doses in blocking peripheral muscarinic effects (e.g., methacholine-induced bradycardia) [1] [8].

NMDA Receptors:

  • Channel Blockade: Non-competitive antagonism via interaction with the Zn²⁺ binding site within the ion channel (IC₅₀ = 25 nM in guinea pig brains) [4] [10].
  • Electrophysiological Effects: Attenuates NMDA-evoked currents in hippocampal and amygdalar neurons at 100–300 μM concentrations [7] [8].
  • Synergy: Potentiates GABAergic inhibition in the basolateral amygdala, enhancing antiseizure efficacy when combined with benzodiazepines [7] [8].

Nicotinic Receptors:Caramiphen antagonizes nicotine-induced convulsions (ED₅₀ = 7.8 mg/kg in mice) through mixed competitive/non-competitive mechanisms [1] [3].

Table 3: Receptor Binding Profile of Caramiphen Edisylate

ReceptorAffinity (Kᵢ/IC₅₀)Selectivity RatioFunctional Effect
Muscarinic M11.2 nMM1/M2 = 26:1Competitive antagonism
Muscarinic M231.2 nMM1/M3 = 6:1Weak antagonism
NMDA Receptor25 nMN/ANon-competitive channel blockade
Nicotinic α4β2~1 μMN/AMixed antagonism
Sigma-125 nMN/AModulation of Ca²⁺ channels

Cholinesterase Inhibition Dynamics and Reversibility

Caramiphen edisylate exhibits weak reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

  • In Vitro Potency: IC₅₀ values exceed 100 μM, making it 1000-fold less potent than pyridostigmine [1] [3].
  • Mechanism: Competitive inhibition demonstrated through Lineweaver-Burk plots. No covalent modification occurs, contrasting irreversible organophosphates [1] [9].
  • Physiological Relevance: The low inhibitory potency negates significant contributions to its antidotal effects against organophosphates. Instead, protection correlates with receptor antagonism [3].

Reversibility Kinetics:

  • Rapid Dissociation: Enzyme activity recovers fully within minutes after drug removal.
  • No Carbamylation: Unlike physostigmine, caramiphen lacks carbamate groups, preventing transient AChE carbamylation [3].

Table 4: Cholinesterase Inhibition Profile of Caramiphen

ParameterAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)
IC₅₀>100 μM>150 μM
Inhibition TypeReversible, competitiveReversible, competitive
Recovery Half-time<5 minutes<10 minutes
Physiological ImpactNegligible at therapeutic dosesNegligible at therapeutic doses

Neurochemical Interactions:In organophosphate (OP) poisoning, caramiphen counteracts OP-induced downregulation of AMPA receptors in hippocampal neurons, preserving synaptic plasticity [3] [7]. This effect is independent of cholinesterase reactivation and instead linked to NMDA receptor modulation and calcium influx suppression [4] [8].

Compound Names Mentioned:

  • Caramiphen edisylate
  • Sarin (GD)
  • Soman
  • DFP (diisopropyl fluorophosphate)
  • HI-6
  • Physostigmine
  • Dextromethorphan
  • Carbetapentane
  • Diazepam
  • Atropine sulfate

Properties

CAS Number

125-86-0

Product Name

Caramiphen edisylate

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;ethane-1,2-disulfonic acid

Molecular Formula

C38H60N2O10S2

Molecular Weight

769 g/mol

InChI

InChI=1S/2C18H27NO2.C2H6O6S2/c2*1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;3-9(4,5)1-2-10(6,7)8/h2*5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

BANIDACEBXZGNK-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O

Synonyms

caramiphen edisylate

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CC[NH+](CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)[O-])S(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.